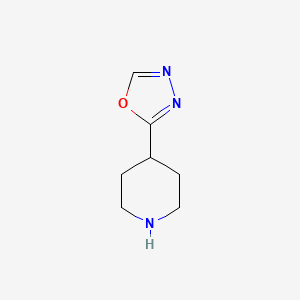

4-(1,3,4-Oxadiazol-2-yl)piperidine

Übersicht

Beschreibung

4-(1,3,4-Oxadiazol-2-yl)piperidine is a heterocyclic compound that features a piperidine ring attached to an oxadiazole ring. The molecular formula of this compound is C7H11N3O, and it has a molecular weight of 153.18 g/mol

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3,4-Oxadiazol-2-yl)piperidine typically involves the cyclization of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid in a suitable solvent. This is followed by cyclocondensation of the O-acylamidoxime to form the oxadiazole ring . The reaction is often carried out in the presence of a base such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) at room temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents and solvents.

Analyse Chemischer Reaktionen

Substitution Reactions

The piperidine nitrogen and oxadiazole ring participate in nucleophilic and electrophilic substitution reactions.

Key Reactions:

-

Nucleophilic Substitution at Piperidine :

The piperidine nitrogen reacts with electrophiles such as acyl chlorides or alkyl halides. For example:This reaction is catalyzed by bases like triethylamine in dichloromethane at 0–25°C, yielding acylated derivatives with >75% efficiency.

-

Electrophilic Substitution at Oxadiazole :

The oxadiazole’s C5 position undergoes halogenation or nitration. For instance, bromination with N-bromosuccinimide (NBS) in acetic acid produces 5-bromo derivatives .

Table 1: Substitution Reaction Conditions and Outcomes

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Acylation | Acetyl chloride, EtN, CHCl | N-Acetyl-piperidinyl-oxadiazole | 82 | |

| Bromination | NBS, AcOH, 50°C | 5-Bromo-1,3,4-oxadiazol-2-yl-piperidine | 68 |

Cyclization and Ring-Opening Reactions

The oxadiazole ring can undergo cyclization or ring-opening under specific conditions:

-

Cyclization with Hydrazides :

Reaction with benzohydrazide in ethanol under reflux forms fused triazole-oxadiazole systems . -

Acid-Catalyzed Ring-Opening :

Treatment with concentrated HCl opens the oxadiazole ring, yielding piperidine-linked thiosemicarbazides .

Mechanism:

Oxidation and Reduction

The oxadiazole ring resists common oxidants but undergoes reduction under strong conditions:

-

Reduction with LiAlH4_44 :

The oxadiazole ring is reduced to a diamino structure, converting the C=N bonds to C–NH groups .

Table 2: Redox Reactions

| Reaction | Reagents | Product | Key Observation | Source |

|---|---|---|---|---|

| Reduction | LiAlH, THF, 0°C | 2,5-Diamino-piperidine | Ring contraction observed |

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization at the oxadiazole or piperidine rings:

-

Suzuki Coupling :

The 5-position of oxadiazole reacts with aryl boronic acids using Pd(PPh) as a catalyst, forming biaryl derivatives.

Table 3: Cross-Coupling Examples

| Substrate | Coupling Partner | Catalyst | Yield (%) | Source |

|---|---|---|---|---|

| 5-Bromo-oxadiazole | Phenylboronic acid | Pd(PPh) | 75 |

Biological Activity and Pharmacological Relevance

Derivatives of 4-(1,3,4-Oxadiazol-2-yl)piperidine exhibit selective inhibition of enzymes like acetylcholinesterase and carbonic anhydrase, with IC values in the micromolar range . Structural modifications at the piperidine or oxadiazole rings enhance binding affinity to biological targets, as shown in receptor-binding assays .

Stability and Degradation

The compound is stable under ambient conditions but degrades in strong acidic/basic environments. Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Research indicates that derivatives of oxadiazoles exhibit various pharmacological activities. Here are some key applications:

- Anticonvulsant Activity : Compounds containing the oxadiazole structure have been studied for their potential anticonvulsant effects. A study evaluated the pharmacological properties of piperidine derivatives and found that modifications in the oxadiazole moiety can enhance anticonvulsant activity .

- Anti-inflammatory Effects : The oxadiazole ring has also been linked to anti-inflammatory properties. Research suggests that compounds with this structure can modulate inflammatory pathways, making them candidates for treating inflammatory diseases.

- Modulation of Ion Channels : Some studies indicate that 4-(1,3,4-oxadiazol-2-yl)piperidine may interact with ion channels, which is crucial for neuronal signaling and muscle contraction. This interaction could lead to the development of novel therapeutics targeting ion channel-related disorders.

Synthesis Methodologies

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

- Piperidine Integration : The piperidine moiety is introduced via nucleophilic substitution or coupling reactions with appropriate precursors.

These synthetic routes allow for the modification of substituents on both the oxadiazole and piperidine rings to optimize biological activity.

Case Study 1: Anticonvulsant Evaluation

A study published in a peer-reviewed journal explored various aryl-substituted 1,3,4-oxadiazoles linked to piperidine. The results demonstrated significant anticonvulsant activity in certain derivatives when tested in animal models . The findings suggest that structural variations can substantially influence pharmacological outcomes.

Case Study 2: Anti-inflammatory Potential

Another research effort focused on evaluating the anti-inflammatory effects of oxadiazole derivatives. The study reported that specific substitutions on the oxadiazole ring enhanced anti-inflammatory properties in vitro and in vivo models. This highlights the therapeutic potential of these compounds in managing autoimmune conditions.

Comparison Table of Related Compounds

| Compound Name | Structure | Unique Features | Applications |

|---|---|---|---|

| 3-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine | Structure | Contains a fluorine atom enhancing lipophilicity | Anticonvulsant |

| 2-[5-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine | Structure | Methyl substituent on the phenyl ring | Anti-inflammatory |

| EVT-6713715 | Structure | Incorporates furan moiety | Potential novel therapeutic agent |

Wirkmechanismus

The mechanism of action of 4-(1,3,4-Oxadiazol-2-yl)piperidine and its derivatives often involves interaction with specific molecular targets and pathways:

Molecular Targets: The compound can target enzymes such as thymidylate synthase, histone deacetylase, and topoisomerase II.

Pathways Involved: It can inhibit pathways like the NF-kB signaling pathway and telomerase activity, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

4-(1,3,4-Oxadiazol-2-yl)piperidine can be compared with other oxadiazole derivatives:

Biologische Aktivität

4-(1,3,4-Oxadiazol-2-yl)piperidine is a compound that combines the pharmacologically significant oxadiazole and piperidine moieties. The oxadiazole ring is known for its diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties, while piperidine derivatives are widely recognized for their roles in various therapeutic applications. This article explores the biological activity of this compound through a review of relevant literature, highlighting its potential mechanisms of action and therapeutic applications.

The molecular formula of this compound is CHNO, with a molecular weight of approximately 189.64 g/mol. The compound features a piperidine ring substituted with a 1,3,4-oxadiazole moiety, which enhances its reactivity and potential biological interactions.

Antibacterial Activity

Research indicates that compounds containing the oxadiazole moiety often exhibit significant antibacterial properties. For instance, studies on related oxadiazole derivatives have shown promising results against various bacterial strains. In one study, synthesized compounds demonstrated IC values ranging from 0.63 to 6.28 µM against urease enzymes and exhibited substantial antibacterial activity .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of oxadiazole derivatives have been well-documented. Compounds similar to this compound have shown efficacy comparable to established anti-inflammatory agents like Indomethacin . For example, certain derivatives exhibited analgesic activity ranging from 44% to 71%, indicating potential for pain management applications .

Anticancer Potential

Emerging studies suggest that oxadiazole derivatives may also act as anticancer agents. Recent findings highlight the role of oxadiazole-based compounds as agonists of human caseinolytic protease P (HsClpP), which is implicated in mitochondrial homeostasis and apoptosis in cancer cells. One derivative demonstrated an IC value of 3.1 µM against hepatocellular carcinoma (HCC) cells .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.

- Receptor Interaction : The piperidine component may facilitate binding to various biological receptors, enhancing the therapeutic efficacy of the compound.

- Oxidative Stress Modulation : Similar compounds have been shown to modulate oxidative stress pathways, contributing to their anti-inflammatory and anticancer effects .

Comparative Analysis

To better understand the potential of this compound in medicinal chemistry, a comparison with structurally similar compounds is essential:

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| 4-(5-Methoxymethyl[1,3,4]oxadiazol-2-yl)piperidine | CHNO | Antibacterial |

| 4-(5-Cyclopropyl[1,3,4]oxadiazol-2-yl)piperidine | CHNO | Enhanced lipophilicity |

| 4-(5-Benzyl[1,3,4]oxadiazol-2-yl)piperidine | CHNO | Receptor binding profiles |

This table illustrates that variations in substituents can significantly influence biological activity and pharmacological profiles.

Case Studies

Several case studies have highlighted the effectiveness of oxadiazole derivatives:

- Antibacterial Efficacy : A study reported synthesized oxadiazole-piperidine compounds exhibiting IC values significantly lower than traditional antibiotics against resistant strains.

- Anticancer Research : Another study focused on HsClpP agonists derived from oxadiazoles demonstrated promising results in inhibiting tumor growth in vivo.

Eigenschaften

IUPAC Name |

2-piperidin-4-yl-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-3-8-4-2-6(1)7-10-9-5-11-7/h5-6,8H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDKMMXBPUCTFTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NN=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60651193 | |

| Record name | 4-(1,3,4-Oxadiazol-2-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082413-19-1 | |

| Record name | 4-(1,3,4-Oxadiazol-2-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.